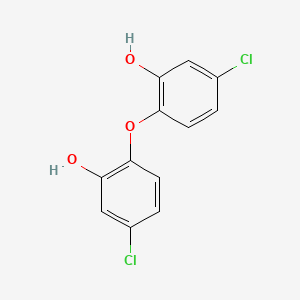
Fabl inhibitor 21272541
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for Fabl inhibitor 21272541 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Fabl inhibitor 21272541 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its desired form. The major products formed from these reactions are typically derivatives of the original compound, which retain its inhibitory properties against the FabI protein .
Aplicaciones Científicas De Investigación
Fabl inhibitor 21272541 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy. In biology, the compound is used to investigate the role of the FabI protein in bacterial metabolism and to explore its potential as a target for antibacterial therapy. In medicine, this compound is being studied for its potential to treat infections caused by multidrug-resistant bacteria, particularly Acinetobacter baumannii and Klebsiella pneumoniae . The compound also has applications in the pharmaceutical industry, where it is used in the development of new antibacterial drugs .
Mecanismo De Acción
The mechanism of action of Fabl inhibitor 21272541 involves the inhibition of the enoyl-acyl carrier protein reductase enzyme, also known as FabI protein. This enzyme is essential for the biosynthesis of fatty acids in bacteria, and its inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets and pathways involved in this process include the binding of the inhibitor to the active site of the FabI protein, which prevents the enzyme from catalyzing the reduction of enoyl-acyl carrier protein substrates .
Comparación Con Compuestos Similares
Fabl inhibitor 21272541 is unique in its high binding affinity and stability against the FabI protein of Acinetobacter baumannii. Similar compounds include inhibitors such as 89795992 and 89792657, which also target the FabI protein but exhibit lower binding affinities and stability compared to this compound . The uniqueness of this compound lies in its superior efficacy and potential as a lead compound for the development of new antibacterial therapies .
Propiedades
Fórmula molecular |
C12H8Cl2O3 |
|---|---|
Peso molecular |
271.09 g/mol |
Nombre IUPAC |
5-chloro-2-(4-chloro-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H8Cl2O3/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,15-16H |
Clave InChI |
MDBKAAJLFMQWPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)


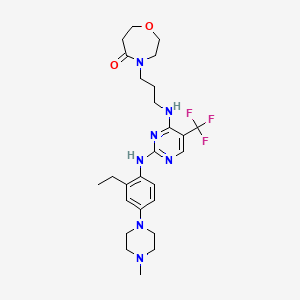

![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)
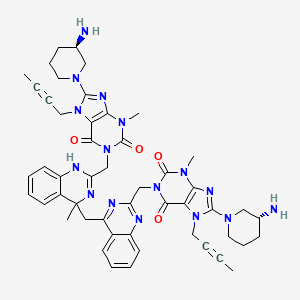
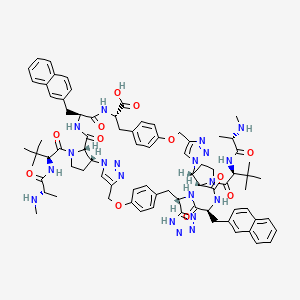
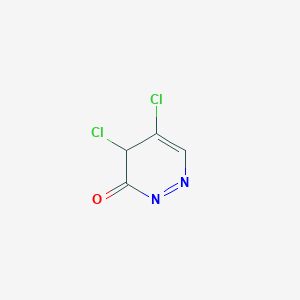
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)

